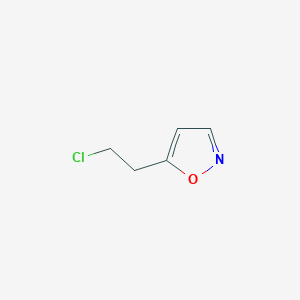

5-(2-Chloroethyl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6ClNO |

|---|---|

Molecular Weight |

131.56 g/mol |

IUPAC Name |

5-(2-chloroethyl)-1,2-oxazole |

InChI |

InChI=1S/C5H6ClNO/c6-3-1-5-2-4-7-8-5/h2,4H,1,3H2 |

InChI Key |

HEMAOAFAEDXVIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1)CCCl |

Origin of Product |

United States |

Mechanistic Studies and Reactivity Profiles of the 5 2 Chloroethyl Isoxazole Framework

Reaction Mechanisms Governing Isoxazole (B147169) Ring Formation with Chloroethyl Precursors

The synthesis of the 5-substituted isoxazole core can be achieved through several reliable methods, most notably via 1,3-dipolar cycloaddition and cyclocondensation reactions. The choice of precursors is critical to installing the desired 2-chloroethyl moiety at the 5-position of the isoxazole ring.

Detailed Steps of 1,3-Dipolar Cycloaddition for 5-Substituted Isoxazoles

The [3+2] cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and widely utilized method for synthesizing isoxazole rings. wikipedia.org This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, such as an alkyne or alkene. youtube.com To synthesize a 5-substituted isoxazole like 5-(2-Chloroethyl)isoxazole, the reaction would involve a nitrile oxide and a terminal alkyne bearing the chloroethyl group, such as 4-chloro-1-butyne (B1585787).

The mechanism proceeds through the following concerted steps:

In Situ Generation of Nitrile Oxide: Nitrile oxides are often unstable and are typically generated in situ. A common method is the dehydrohalogenation of a hydroximoyl halide (e.g., hydroximoyl chloride) using a base like triethylamine (B128534) (Et₃N). Alternatively, aldoximes can be oxidized using agents like N-chlorosuccinimide (NCS) to yield the nitrile oxide. researchgate.net

Concerted [3+2] Cycloaddition: The generated nitrile oxide then reacts with the alkyne dipolarophile. The reaction is a pericyclic process where the π-electrons from the nitrile oxide and the alkyne reorganize in a single, concerted transition state to form the five-membered isoxazole ring. wikipedia.orgyoutube.com Frontier Molecular Orbital (FMO) theory is often used to explain the regioselectivity of this reaction, which dictates that the substituent from the alkyne will predominantly be found at the 5-position of the resulting isoxazole. mdpi.com

Aromatization: When an alkyne is used as the dipolarophile, the initial cycloadduct is an isoxazole, which is an aromatic heterocycle. If an alkene were used, the resulting product would be a non-aromatic isoxazoline (B3343090), which could be subsequently oxidized to the isoxazole. mdpi.com

Table 1: Key Steps in 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Step | Description | Reactants/Reagents | Intermediate/Product |

| 1 | Nitrile Oxide Generation | Hydroximoyl Halide, Base (e.g., Et₃N) | Nitrile Oxide |

| 2 | Cycloaddition | Nitrile Oxide, Alkyne (e.g., 4-chloro-1-butyne) | Concerted Transition State |

| 3 | Ring Formation | - | This compound |

Proposed Mechanisms for Cyclocondensation Pathways

Cyclocondensation reactions provide an alternative and classical route to the isoxazole nucleus, famously known as the Claisen isoxazole synthesis. nih.gov This pathway involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). To obtain this compound, a suitable precursor would be a β-diketone containing a chloroethyl group, for instance, 1-chloro-4,6-heptanedione.

The proposed mechanism for this cyclocondensation is as follows:

Initial Nucleophilic Attack: The reaction typically begins with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The more electrophilic carbonyl carbon is generally attacked first. youtube.com

Formation of an Oxime Intermediate: This initial attack leads to a hemiaminal intermediate, which subsequently dehydrates to form a stable oxime (or enoxime) intermediate. researchgate.net

Intramolecular Cyclization: The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl carbon. youtube.com This step forms a five-membered heterocyclic intermediate.

Dehydration and Aromatization: The final step involves the elimination of a molecule of water from this intermediate, leading to the formation of a double bond within the ring and resulting in the stable, aromatic isoxazole product. youtube.com

The regioselectivity of this reaction can sometimes be an issue, as either carbonyl group can be attacked first, potentially leading to a mixture of isomeric products. nih.govrsc.org However, by carefully controlling reaction conditions (such as pH) or using β-enamino diketones, the regioselectivity can be significantly improved. nih.govresearchgate.net

Table 2: Proposed Steps in Cyclocondensation for Isoxazole Synthesis

| Step | Description | Reactants/Reagents | Intermediate/Product |

| 1 | Nucleophilic Attack | 1,3-Dicarbonyl, Hydroxylamine | Hemiaminal Intermediate |

| 2 | Dehydration | - | Oxime Intermediate |

| 3 | Intramolecular Cyclization | - | Cyclic Intermediate |

| 4 | Aromatization | - | 3,5-Disubstituted Isoxazole |

Reactivity of the Chloroethyl Side Chain in this compound

The 2-chloroethyl group attached to the isoxazole ring is a reactive handle that allows for a variety of subsequent chemical transformations. Its reactivity is primarily dictated by the presence of the electrophilic carbon atom bonded to the chlorine, which serves as a site for nucleophilic attack, and the adjacent protons, which can participate in elimination reactions.

Intramolecular Cyclization Reactions Involving the Chloroethyl Group

The chloroethyl side chain can participate in intramolecular cyclization reactions if a suitable nucleophile is present elsewhere in the molecule or on a group attached to the isoxazole ring. While direct cyclization involving the isoxazole ring atoms is not commonly reported, analogous systems demonstrate this reactivity. For example, N-phenyl-N'-(2-chloroethyl)ureas are known to undergo spontaneous intramolecular cyclization where the urea (B33335) nitrogen attacks the chloroethyl group to form highly reactive N-phenyl-4,5-dihydrooxazol-2-amine intermediates. nih.gov

In the context of the this compound framework, if the isoxazole were further substituted with a nucleophilic group (e.g., an amino or hydroxyl group at the 3- or 4-position), an intramolecular Sₙ2 reaction could occur, leading to the formation of a fused bicyclic system. The rate and feasibility of such a reaction would depend on the nucleophilicity of the attacking group and the geometric favorability of forming the new ring (Baldwin's rules).

Intermolecular Nucleophilic Substitution Reactions (Sₙ1/Sₙ2)

The primary alkyl chloride nature of the 2-chloroethyl side chain makes it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The unimolecular (Sₙ1) pathway is highly disfavored due to the extreme instability of the primary carbocation that would need to form. organic-chemistry.org

In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the chlorine in a single, concerted step, simultaneously displacing the chloride leaving group. This reaction proceeds with an inversion of stereochemistry, although the carbon center in this specific side chain is not chiral. libretexts.org

Rate = k[this compound][Nucleophile]

A wide variety of nucleophiles can be used to displace the chloride, allowing for the introduction of diverse functional groups.

Table 3: Examples of Sₙ2 Reactions on the Chloroethyl Side Chain

| Nucleophile (Nu⁻) | Reagent Example | Product Side Chain |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | -CH₂CH₂OH (2-hydroxyethyl) |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | -CH₂CH₂N₃ (2-azidoethyl) |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | -CH₂CH₂CN (2-cyanoethyl) |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | -CH₂CH₂SPh (2-phenylthioethyl) |

| Amine (RNH₂) | Ammonia (B1221849) (NH₃), Alkylamines | -CH₂CH₂NHR (2-aminoethyl) |

The efficiency of these reactions is influenced by the strength of the nucleophile and the choice of solvent, with polar aprotic solvents like DMSO or DMF generally favoring Sₙ2 reactions. uci.edu

Elimination Reactions to Form Unsaturated Side Chains

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form 5-vinylisoxazole. The predominant mechanism for a primary alkyl halide is the bimolecular elimination (E2) pathway. amazonaws.com

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), while simultaneously the C-H bond breaks, a π-bond forms, and the chloride leaving group departs. bits-pilani.ac.in

Rate = k[this compound][Base]

For the E2 reaction to occur efficiently, a strong base is required. Sterically hindered bases, such as potassium tert-butoxide (KOtBu), are often used to favor elimination over the competing Sₙ2 substitution reaction. uci.edu According to Zaitsev's rule, elimination reactions tend to produce the more substituted (and thus more stable) alkene. masterorganicchemistry.com However, in this case, there is only one possible alkene product, 5-vinylisoxazole. The reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group for optimal orbital overlap in the transition state. bits-pilani.ac.in

Isoxazole Ring Transformations and Cleavage Relevant to this compound

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold in organic synthesis. nih.govnih.gov Its reactivity is largely dictated by the inherent weakness of the N-O bond, which makes the ring susceptible to cleavage and transformation under various conditions. researchgate.netnih.gov These transformations allow for the conversion of the isoxazole framework into a diverse array of other cyclic and acyclic structures. The specific nature of the substituents on the isoxazole ring plays a critical role in directing the outcome of these reactions. In the context of this compound, the chloroethyl group at the C5 position is expected to influence the molecule's electronic and steric properties, thereby modulating its reactivity profile in ring cleavage and rearrangement reactions.

N-O Bond Cleavage and Rearrangements

The cleavage of the labile N-O bond is a cornerstone of isoxazole chemistry, providing a gateway to various functionalized products. researchgate.net This bond can be broken under reductive, basic, or photolytic conditions, often leading to significant molecular rearrangements.

Reductive cleavage is a common strategy to open the isoxazole ring. A variety of reagents have been employed for this purpose, leading to different product classes. For instance, transition metal-mediated reactions are effective for cleaving the N-O bond in isoxazolines, which are partially saturated analogs of isoxazoles. nih.gov These methods often result in the formation of β-hydroxyketones or γ-aminoalcohols, depending on the substrate and reaction conditions. nih.gov While many studies focus on isoxazolines, the principles are relevant to the isoxazole core. Electron capture by the isoxazole ring can also trigger the dissociation of the O-N bond, leading to a ring-opened diradical structure. nsf.gov

Deprotonation can also facilitate N-O bond cleavage. Studies on unsubstituted isoxazole have shown that deprotonation at the C3 position triggers the dissociation of the N-O bond, followed by the opening of the ring to form an enolate. nsf.gov This contrasts with deprotonation at C4 or C5, which leaves the ring intact. nsf.gov For this compound, the presence of the substituent at C5 would likely disfavor deprotonation at that site, making cleavage via C3 deprotonation a plausible pathway under strongly basic conditions.

The table below summarizes various reagents used for N-O bond cleavage in isoxazoline systems, which can be considered analogous to the transformations of the isoxazole ring.

| Reagent/Condition | Typical Product | Reference |

|---|---|---|

| Raney nickel/AlCl3 | β-Hydroxyketone | nih.gov |

| Fe/NH4Cl | β-Hydroxyketone or Pyridine (B92270) Derivative | researchgate.netnih.gov |

| Mo(CO)6 | β-Hydroxyketone | nih.gov |

| Pd-C/H2 | γ-Aminoalcohol | nih.gov |

| Strong Base (Deprotonation at C3) | Ring-Opened Enolate | nsf.gov |

Ring-Opening and Isomerization Processes

Beyond simple cleavage, the isoxazole framework can undergo sophisticated isomerization and ring-opening reactions to yield other heterocyclic or acyclic structures. These transformations are often initiated by thermal, photochemical, or catalytic activation.

Photochemical isomerization is a well-documented reaction for isoxazoles. scilit.com Under UV irradiation, the weak N-O bond can break, leading to the formation of a 2-carbonyl-2H-azirine intermediate. wikipedia.org This highly strained intermediate can then rearrange to form a more stable oxazole. chemrxiv.org The efficiency of this photoisomerization and the stability of the azirine intermediate are heavily dependent on the substituents on the isoxazole ring. chemrxiv.org For this compound, the alkyl nature of the C5 substituent would influence the absorption properties and the stability of the intermediates, thus affecting the reaction outcome.

Metal-catalyzed isomerizations also provide pathways to diverse structures. For example, iron(III)-promoted reactions of certain isoxazoles can lead to reductive ring-opening and isomerization, selectively producing compounds like 2-alkynylenaminones or polysubstituted furans. researchgate.net The course of these reactions is sensitive to the steric bulk of the substituents at the C3 and C5 positions. researchgate.net Similarly, 5-chloroisoxazoles can be isomerized in the presence of an Fe(II) catalyst to form 2H-azirine-2-carbonyl chlorides, which are versatile synthetic intermediates. mdpi.com

The following table details various isomerization pathways for substituted isoxazoles.

| Reaction Type | Condition | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Photoisomerization | UV Irradiation | Carbonyl-2H-azirine | Oxazole | wikipedia.orgchemrxiv.org |

| Fe(II)-Catalyzed Isomerization | Heat | - | 2H-Azirine-2-carboxylate/Oxazole | nanobioletters.com |

| Fe(III)-Promoted Ring-Opening | Reductive Conditions | - | Polysubstituted Furan | researchgate.net |

| Base-Promoted Ring-Opening | Strong Base (e.g., LDA) | Ring-Opened Enolate | Functionalized Acyclic Compound | nsf.gov |

Participation in Domino and Cascade Reactions

The inherent reactivity of the isoxazole ring makes it an excellent participant in domino and cascade reactions, where multiple bond-forming events occur in a single pot. These processes leverage the ring's ability to open and release stored chemical potential to drive subsequent transformations, enabling the rapid construction of complex molecular architectures. nih.gov

A notable example is the inverse electron-demand hetero-Diels-Alder reaction. rsc.org In this process, the isoxazole acts as a diene, reacting with an electron-rich olefin such as an enamine. The initial [4+2] cycloaddition is followed by ring-opening and subsequent rearrangement to afford substituted pyridines. rsc.org The this compound could potentially undergo such a transformation, with the chloroethyl group remaining as a functional handle on the resulting pyridine ring for further derivatization.

Ring-opening and closing cascade mechanisms are also prevalent. For instance, iron-mediated reduction of isoxazoles can initiate a cascade that results in the formation of 2,5-disubstituted pyridine derivatives. researchgate.net Furthermore, electrochemical methods have been developed for the assembly of isoxazole motifs through four-component domino reactions, highlighting the versatility of this framework in multicomponent strategies. researchgate.netrsc.orgsemanticscholar.org Another reported domino process involves the palladium-catalyzed hydrogenation of a 5-(benzoyloxymethyl)isoxazole, which first undergoes deoxygenation to the 5-methylisoxazole (B1293550) derivative, followed by reductive opening of the isoxazole ring to yield an enaminonic compound. mdpi.com

The table below illustrates examples of domino reactions involving the isoxazole framework.

| Reaction Name | Reactants | Key Transformation | Product | Reference |

|---|---|---|---|---|

| Inverse Electron-Demand Diels-Alder | Isoxazole, Enamine | [4+2] Cycloaddition, Ring-Opening | Substituted Pyridine | rsc.org |

| Ring Transformation | Isoxazole, Aromatic Aldehyde | Ring-Opening, Nucleophilic Attack, Heterocyclization | Pyran or Furan Derivatives | rsc.org |

| Domino Hydrogenolysis | 5-(Acyloxymethyl)isoxazole, H2/Pd-C | Deoxygenation, Reductive Ring-Opening | Enaminone | mdpi.com |

| Electrochemical Domino Reaction | Alkene, Amine, TBN, H2O | [1+2+1+1] Annulation | 3,5-Disubstituted Isoxazole | nih.govsemanticscholar.org |

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity of the isoxazole ring and the selectivity of its transformations are profoundly influenced by the nature and position of its substituents. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the groups attached to the carbon atoms of the ring can dictate the preferred reaction pathway, reaction rate, and regiochemical outcome.

Substituents at the C5 position, such as the 2-chloroethyl group, are particularly influential. In the context of cycloaddition reactions, such as the inverse electron-demand Diels-Alder reaction, substituents at the C5 position directly participate in the initial bond formation. rsc.org Consequently, large or sterically demanding groups at this position can hinder the approach of the reaction partner and may prevent the reaction altogether. rsc.org

In photochemical isomerizations to oxazoles, substituents at both C3 and C5 play a critical role in driving the equilibrium towards the desired product. chemrxiv.org For example, selecting substituents that reduce the overlap in the absorption spectra of the starting isoxazole and the 2H-azirine intermediate can increase the efficiency of the photoisomerization process. chemrxiv.org

The steric and electronic nature of substituents can also create a switch between different reaction pathways. In iron-promoted transformations of C4-alkynylisoxazoles, the presence of a bulky tertiary butyl group at either the C3 or C5 position was observed to favor a ring-opening pathway over an isomerization reaction. researchgate.net In the case of this compound, the 2-chloroethyl group is a flexible alkyl chain with a weakly electron-withdrawing chloro substituent. Its steric profile is less demanding than a tert-butyl group but larger than a methyl group. This intermediate size, combined with its modest electronic effect, would be expected to modulate reaction rates and potentially influence selectivity in reactions sensitive to steric hindrance near the C5 position.

The following table provides examples of how different substituents at the C5 position of the isoxazole ring affect reaction outcomes.

| Reaction Type | C5-Substituent | Observed Effect | Reference |

|---|---|---|---|

| Inverse Electron-Demand Diels-Alder | Any substituent (vs. H) | Prevents reactivity as the reaction involves addition to the C5 position. | rsc.org |

| Photoisomerization | Trifluoromethyl | Increases efficiency of photoisomerization to carbonyl-2H-azirine. | chemrxiv.org |

| Photoisomerization | Phenyl | Promotes formation of oxazole, precluding isolation of the carbonyl-2H-azirine. | chemrxiv.org |

| Fe-Promoted Transformation | Bulky (e.g., tert-butyl) | Favors ring-opening pathway over isomerization. | researchgate.net |

| SNAr Reaction | Nitro | Activates the C5 position for nucleophilic aromatic substitution. | mdpi.com |

Advanced Characterization and Spectroscopic Analysis for 5 2 Chloroethyl Isoxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, offering detailed information about the chemical environment of individual atoms. For 5-(2-chloroethyl)isoxazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for a complete assignment of its structure and provides insights into its dynamic behavior.

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the isoxazole (B147169) ring and the chloroethyl side chain. The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring and the chlorine atom.

¹H NMR Spectroscopy: The proton spectrum is expected to show signals for the two protons on the isoxazole ring and the four protons of the 2-chloroethyl group. The proton at the C4 position of the isoxazole ring typically appears as a doublet, coupled to the C3 proton. The protons of the ethyl group will likely appear as two triplets, corresponding to the -CH₂- group adjacent to the isoxazole ring and the -CH₂- group attached to the chlorine atom.

¹³C NMR Spectroscopy: The carbon spectrum will display five distinct signals. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are characteristic of this heterocyclic system. The C5 carbon, being attached to the electron-donating ethyl group, will have a different chemical shift compared to C3. The two carbons of the chloroethyl side chain will also show distinct signals, with the carbon directly bonded to the chlorine atom appearing at a lower field due to the deshielding effect of the halogen.

Reaction Monitoring: NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. organic-chemistry.org For instance, in the synthesis of this compound, one could monitor the disappearance of signals corresponding to the starting materials and the simultaneous appearance of the product peaks. organic-chemistry.org This allows for the determination of reaction kinetics, the identification of intermediates, and the optimization of reaction conditions. By integrating the signals, the relative concentrations of reactants, intermediates, and products can be quantified over time.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~8.3 | - |

| H4 | ~6.4 | - |

| -CH₂- (adjacent to isoxazole) | ~3.2 | ~28 |

| -CH₂- (adjacent to Cl) | ~3.8 | ~42 |

| C3 | - | ~150 |

| C4 | - | ~102 |

| C5 | - | ~170 |

| -CH₂- (adjacent to isoxazole) | - | ~28 |

| -CH₂- (adjacent to Cl) | - | ~42 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and establishing the connectivity of the molecule. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the H3 and H4 protons of the isoxazole ring, confirming their adjacent positions. Additionally, a correlation between the two methylene (B1212753) groups of the chloroethyl side chain would be observed. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the carbons to which they are directly attached. researchgate.net The HSQC spectrum of this compound would show cross-peaks connecting the H3 signal to the C3 signal, the H4 signal to the C4 signal, and the protons of each methylene group to their respective carbon atoms. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

The 2-chloroethyl side chain of this compound possesses rotational freedom around the C-C single bonds, leading to different possible conformations. Dynamic NMR (DNMR) spectroscopy can be employed to study these conformational dynamics.

Conformational Analysis: At room temperature, the rotation around the single bonds of the ethyl group is typically fast on the NMR timescale, resulting in averaged signals for the methylene protons. However, by lowering the temperature, it may be possible to slow down this rotation enough to observe distinct signals for different conformers (e.g., gauche and anti). researchgate.netrsc.org The study of these temperature-dependent spectral changes can provide valuable information about the energy barriers to rotation and the relative populations of the different conformers.

Identification of Intermediates: In certain chemical reactions, short-lived intermediates may be formed. DNMR techniques, often in combination with rapid-injection methods, can be used to detect and characterize these transient species. By monitoring the reaction at low temperatures, it might be possible to "freeze out" an intermediate and obtain its NMR spectrum, providing crucial insights into the reaction mechanism.

Vibrational Spectroscopy for Functional Group Identification and Reaction Progress

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the isoxazole ring and the chloroethyl side chain.

Characteristic Vibrational Modes:

Isoxazole Ring Vibrations: The isoxazole ring gives rise to a series of characteristic stretching and bending vibrations. These include C=N stretching, C=C stretching, and ring breathing modes, which typically appear in the 1600-1300 cm⁻¹ region. nih.gov

C-H Vibrations: C-H stretching vibrations of the isoxazole ring and the ethyl group are expected in the 3100-2900 cm⁻¹ region. C-H bending vibrations will appear at lower wavenumbers.

C-Cl Vibration: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region. tandfonline.com

C-O-N Vibration: The stretching vibration of the C-O-N linkage within the isoxazole ring is also a characteristic feature.

Reaction Monitoring: FT-IR spectroscopy can also be used to monitor reaction progress by observing the appearance or disappearance of specific vibrational bands. nih.govmdpi.comkorea.ac.kr For example, during the formation of the isoxazole ring, new bands corresponding to the ring vibrations would appear, while the bands of the starting materials would decrease in intensity.

Predicted FT-IR Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | ~3100 |

| C-H stretching (aliphatic) | 2900-3000 |

| C=N stretching | ~1600 |

| C=C stretching | ~1570 |

| Ring stretching | 1400-1500 |

| CH₂ bending | ~1450 |

| C-O-N stretching | 1300-1400 |

| C-Cl stretching | 650-750 |

Note: These are estimated values and can be influenced by the physical state of the sample and intermolecular interactions.

Raman spectroscopy is a complementary technique to FT-IR and provides information about the polarizability of molecular vibrations. spectroscopyonline.com While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would also show the characteristic vibrations of the isoxazole ring and the side chain. The symmetric ring breathing mode of the isoxazole ring is often a strong and sharp band in the Raman spectrum. nih.gov The C-Cl stretching vibration would also be observable. The combination of FT-IR and Raman spectroscopy can provide a more complete picture of the vibrational properties of the molecule. esisresearch.orgnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable in chemical analysis for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, with a molecular formula of C₅H₆ClNO, the theoretical exact mass can be calculated. This calculated value would be compared against an experimental HRMS measurement to confirm the elemental composition with high confidence. While HRMS is a standard characterization technique for novel isoxazole derivatives, specific experimental data for this compound has not been reported in peer-reviewed literature. rsc.orgmdpi.com

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) [M+H]⁺ |

|---|---|---|

| C₅H₆³⁵ClNO | 35Cl | 132.02108 |

Note: This table represents calculated theoretical values. Experimental data from HRMS analysis of this compound is not available in the cited literature.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce secondary ions. The resulting fragmentation pattern provides detailed structural information, helping to elucidate the connectivity of atoms within the molecule. An MS/MS study of this compound would reveal characteristic losses, such as the cleavage of the chloroethyl side chain or the opening of the isoxazole ring. However, no such fragmentation studies have been published for this specific compound, meaning its detailed fragmentation pathway has not been experimentally elucidated.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of a molecule's structure, including bond lengths, bond angles, and conformational details. A successful crystallographic analysis of this compound would require the growth of a suitable single crystal, a process that has not been documented in the available literature.

For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry of a specific enantiomer, provided a pure enantiomeric sample is crystallized. As this compound is an achiral molecule, this particular analysis is not applicable.

A crystal structure reveals how molecules are arranged in the solid state, providing insight into the intermolecular forces—such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces—that govern the crystal packing. rsc.org This information is crucial for understanding the physical properties of the solid material. As no crystal structure for this compound has been reported, details regarding its crystal packing and specific intermolecular interactions remain unknown.

Computational Chemistry and Theoretical Investigations of 5 2 Chloroethyl Isoxazole Systems

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on quantum mechanics, can provide detailed insights into molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A typical DFT study of 5-(2-Chloroethyl)isoxazole would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, various electronic properties could be calculated. These would include the total energy, dipole moment, and the distribution of electron density. Such calculations would likely employ a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost. However, no specific published data for these calculations on this compound could be located.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A study would typically report the energy values of these orbitals and the resulting energy gap in electron volts (eV). Without experimental or computational data for this compound, these values remain undetermined.

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich areas, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the isoxazole (B147169) ring, indicating these as likely sites for electrophilic interaction. Conversely, positive potential might be expected around the hydrogen atoms. No specific MEP analysis for this compound is available in the literature.

Mechanistic Studies using Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions. These studies can map out the entire reaction pathway, identify intermediate structures, and calculate the energy barriers associated with the reaction.

Transition State Localization and Reaction Pathway Elucidation

To understand a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction coordinate that connects reactants to products. Computational methods can be used to locate this transition state structure. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are often employed for this purpose.

Once the transition state is located, the Intrinsic Reaction Coordinate (IRC) can be calculated. The IRC path confirms that the identified transition state correctly connects the reactants and products. This analysis provides a detailed picture of the molecular transformations occurring during the reaction. Such a study has not been published for reactions involving this compound.

Calculation of Activation Energies and Reaction Rates

The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a critical factor in determining the rate of a chemical reaction. A lower activation energy corresponds to a faster reaction rate. Computational chemistry allows for the direct calculation of these energy barriers.

By applying Transition State Theory (TST), the calculated activation energies can be used to estimate reaction rate constants. These theoretical rates can then be compared with experimental data, if available, to validate the proposed reaction mechanism. As no mechanistic studies for this compound are available, the activation energies and reaction rates for its potential reactions have not been computationally determined.

Solvent Effects in Computational Modeling of Reactions

The influence of the solvent environment on chemical reactivity is a critical factor in understanding and predicting the outcomes of reactions involving molecules such as this compound. Computational chemistry provides robust tools to model these effects, which are broadly categorized into implicit and explicit solvent models.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and can provide a reasonable description of the solvent's bulk electrostatic effects on a solute. wikipedia.org Popular implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and other SMx series models. wikipedia.org In these calculations, the solute molecule is placed within a cavity in the dielectric continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized medium. researchgate.net This method is particularly useful for estimating how a solvent's polarity might stabilize or destabilize reactants, transition states, and products, thereby influencing reaction rates and equilibria.

Explicit Solvent Models: In contrast, explicit solvent models treat individual solvent molecules as distinct entities. wikipedia.org This approach allows for the detailed, molecule-by-molecule simulation of the solute's immediate solvation shell. fiveable.me While computationally more demanding, explicit models are essential for systems where specific solute-solvent interactions, such as hydrogen bonding, are crucial to the chemical process. ucsb.edu These models are typically employed in Molecular Dynamics (MD) or Monte Carlo (MC) simulations to provide a dynamic picture of the solvation process. wikipedia.org Hybrid models that combine an explicit representation of the first solvation shell with a continuum model for the bulk solvent offer a compromise between accuracy and computational cost. nih.gov

Application to Isoxazole Systems: The choice of solvent can significantly impact the regioselectivity of reactions that form the isoxazole ring. A study on the [3+2] cycloaddition reaction between 2-furfuryl nitrile oxide and ethyl propiolate to form isoxazoles demonstrated a clear solvent-dependent shift in the ratio of regioisomers. sciepub.com As the solvent polarity increased, the preference for the 3,5-disubstituted isoxazole decreased. This highlights the subtle electronic effects that solvents can exert on the transition states of such reactions. sciepub.com

| Solvent Model Type | Description | Typical Application for this compound |

| Implicit (Continuum) | Represents the solvent as a continuous dielectric medium. researchgate.net | Predicting the effect of solvent polarity on reaction rates and equilibria (e.g., SN1 vs. SN2 on the chloroethyl group). |

| Explicit | Treats individual solvent molecules. wikipedia.org | Simulating specific hydrogen-bonding interactions with the isoxazole ring that could influence its reactivity. fiveable.me |

| Hybrid (QM/MM) | A quantum mechanical region (solute) is treated with high accuracy, while the larger solvent environment is modeled classically. fiveable.me | Studying reaction mechanisms where specific solvent molecule orientations in the first solvation shell are critical. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule, providing insights into its flexibility, stability, and interactions.

For a molecule like this compound, MD simulations can elucidate the conformational landscape of the 2-chloroethyl side chain. The rotation around the C-C single bonds of this chain allows it to adopt various spatial arrangements relative to the isoxazole ring. These different conformations can have distinct energies and dipole moments, which in turn can influence the molecule's physical properties and its ability to interact with other molecules or biological targets.

In studies of other isoxazole derivatives, MD simulations have been successfully employed to understand protein-ligand binding. researchgate.net For example, simulations of isoxazole derivatives binding to the farnesoid X receptor (FXR) helped to understand the binding modes and the crucial interactions responsible for their agonistic activity. researchgate.net Similarly, MD simulations of isoxazole-piperazine derivatives were used to show the stability of these compounds when bound to their target protein. wikipedia.org These studies often analyze parameters such as root-mean-square deviation (RMSD) to assess the stability of the complex and radial distribution functions to characterize the structure of the surrounding solvent. fiveable.me

An MD simulation of this compound would involve placing the molecule in a simulation box, often filled with a solvent like water, and allowing the system to evolve over time. The resulting trajectory would provide a detailed picture of the torsional angles of the side chain, the puckering of the isoxazole ring (if any), and the interactions with the surrounding solvent molecules. This information is crucial for understanding how the molecule's shape and flexibility might govern its reactivity and physical properties.

QSAR and QSPR Studies (limited to structural correlations)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at correlating the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are built on the principle that the structure of a molecule dictates its activity and properties.

Molecular Descriptors: These are numerical values that describe the chemical and physical characteristics of a molecule. They can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as molecular connectivity indices. wikipedia.org

Geometrical descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, such as dipole moment and orbital energies (e.g., HOMO and LUMO). wikipedia.org

Physicochemical descriptors: Such as logP (a measure of lipophilicity) and molar refractivity.

QSAR/QSPR in Isoxazole Systems: Research on isoxazole derivatives has demonstrated the utility of QSAR in drug design. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study isoxazole derivatives as FXR agonists. researchgate.net These models identified that hydrophobic and electronegative features at specific positions on the isoxazole scaffold were crucial for activity. researchgate.net In another study, QSAR models for isoxazole-piperazine derivatives identified the importance of molecular connectivity indices and orbital energies in describing their anticancer activity. wikipedia.org

For a compound like this compound, a QSAR study would involve synthesizing and testing a series of analogues where the chloroethyl group or substituents on the isoxazole ring are varied. By correlating the structural changes with activity, a predictive model could be developed to guide the design of more potent compounds. A QSPR study could similarly be used to predict physical properties like boiling point or solubility for a series of related haloalkylisoxazoles.

| QSAR/QSPR Component | Description | Example Application for Isoxazoles |

| Molecular Descriptors | Numerical representations of molecular structure and properties. | Molecular connectivity indices, HOMO/LUMO energies, and steric fields. researchgate.netwikipedia.org |

| Statistical Model | Mathematical equation linking descriptors to activity/property. | CoMFA and CoMSIA models for FXR agonists. researchgate.net |

| Validation | Process to ensure the model is predictive and not due to chance correlation. | Cross-validation (q²) and prediction on an external test set (r²pred). researchgate.net |

Predictive Modeling of Regioselectivity and Diastereoselectivity

Predicting the regioselectivity and diastereoselectivity of chemical reactions is a central challenge in synthetic chemistry. Computational chemistry offers powerful tools to address this, primarily through the analysis of reaction mechanisms and the energies of transition states.

The formation of substituted isoxazoles, often through [3+2] cycloaddition reactions, can lead to different regioisomers. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict which isomer will be preferentially formed. This is typically done by locating the transition state structures for all possible reaction pathways and calculating their relative energies. According to transition state theory, the pathway with the lowest energy barrier will be the kinetically favored one, leading to the major product.

Computational Approaches to Regioselectivity:

Transition State Energy Calculations: The most direct method involves calculating the Gibbs free energy of activation for each competing reaction pathway. The difference in these activation energies can be used to predict the ratio of the products.

Frontier Molecular Orbital (FMO) Theory: This theory analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. The regioselectivity is often governed by the orbital overlap and the energy gap between the interacting orbitals.

Reactivity Indices: DFT-based reactivity indices, such as the Fukui function and local softness, can be used to identify the most reactive sites on the reacting molecules, thereby predicting the regioselectivity of the reaction.

Application to Isoxazole Synthesis: Theoretical studies on the synthesis of isoxazoles have successfully used DFT to explain experimentally observed regioselectivity. For example, in the reaction of nitrile oxides with alkynes, calculations can determine whether the 3,4- or 3,5-disubstituted isoxazole will be the major product by comparing the energies of the respective transition states. sciepub.com Research has shown that both steric and electronic effects play a crucial role in determining the outcome of these cycloaddition reactions.

For a molecule like this compound, if it were to be synthesized via a cycloaddition reaction, DFT calculations could be employed to predict the regiochemical outcome. Furthermore, if the chloroethyl side chain were to participate in a reaction that creates a new stereocenter, computational modeling could predict the diastereoselectivity by comparing the energies of the diastereomeric transition states. These predictive capabilities are essential for designing efficient and selective synthetic routes.

Applications of 5 2 Chloroethyl Isoxazole As a Synthetic Building Block in Organic Chemistry

Construction of Novel Heterocyclic Scaffolds Beyond Isoxazoles

The chloroethyl group in 5-(2-Chloroethyl)isoxazole is a key functional handle that can be exploited for the construction of fused heterocyclic systems through intramolecular reactions. Furthermore, the isoxazole (B147169) ring itself can be chemically transformed into other nitrogen-containing heterocycles, showcasing the compound's utility in scaffold hopping.

The 2-chloroethyl substituent provides a reactive electrophilic site that can participate in intramolecular cyclization reactions to form fused heterocyclic systems. By introducing a nucleophilic group elsewhere on the molecule, a ring-closing reaction can be initiated. For instance, if the isoxazole ring is substituted with a group that can be converted to a nucleophile (e.g., an amino or hydroxyl group), intramolecular cyclization can lead to the formation of bicyclic structures containing the isoxazole nucleus.

One plausible strategy involves the introduction of a nucleophile that can displace the chloride ion in an intramolecular fashion. This approach is a powerful method for constructing fused ring systems. The length of the ethyl linker is well-suited for the formation of five- or six-membered rings, which are common motifs in biologically active molecules. The success of such intramolecular cyclizations often depends on factors like ring strain in the transition state and the nucleophilicity of the attacking group. While direct examples starting from this compound are not extensively documented in publicly available literature, the principle is well-established in heterocyclic chemistry. For example, the intramolecular cyclization of N-phenyl-N'-(2-chloroethyl)ureas leads to the formation of N-phenyl-4,5-dihydrooxazol-2-amines, demonstrating the feasibility of such ring-closing reactions involving a 2-chloroethyl group nih.govulaval.ca.

Another approach to fused isoxazoles involves intramolecular nitrile oxide cycloaddition (INOC) reactions. In this type of reaction, a nitrile oxide and an alkene or alkyne are present in the same molecule, leading to the formation of a fused isoxazoline (B3343090) or isoxazole ring system. While this method typically involves the construction of the isoxazole ring itself, the underlying principle of intramolecular cyclization highlights a powerful strategy for building complex heterocyclic frameworks mdpi.comnih.gov.

The isoxazole ring can serve as a precursor to other valuable nitrogen-containing heterocycles through ring-opening and rearrangement reactions.

A significant transformation of 5-chloroisoxazoles is their isomerization into 2H-azirine-2-carbonyl chlorides, catalyzed by iron(II) chloride mdpi.com. This reaction proceeds through a ring-opening mechanism followed by recyclization to form the strained azirine ring. These 2H-azirine derivatives are versatile synthetic intermediates. Although the starting materials in the documented study are various 5-chloroisoxazoles, it is conceivable that this compound could undergo a similar transformation, yielding a 2H-azirine with a chloroethyl-substituted side chain, which could be further functionalized. The resulting azirines can react with various nucleophiles to produce a range of derivatives, including amides and esters mdpi.com.

Furthermore, isoxazoles can be converted to pyrroles. A reported method describes the synthesis of functionalized pyrroles from isoxazole precursors through a ring-opening and ring-closing cascade mechanism researchgate.net. This transformation typically involves reductive cleavage of the N-O bond of the isoxazole ring, followed by cyclization of the resulting intermediate. This strategy could potentially be applied to derivatives of this compound to generate pyrroles with a functionalized side chain. The isomerization of 5-(2H-azirin-2-yl)oxazoles can also lead to the formation of pyrrolo[2,3-d]oxazoles, showcasing the utility of azirine intermediates in the synthesis of complex nitrogen heterocycles nih.gov.

Precursor for Diverse Functionalized Organic Molecules

Beyond the construction of new heterocyclic scaffolds, this compound is a valuable precursor for a wide array of functionalized organic molecules. The reactivity of both the chloroethyl side chain and the isoxazole ring can be harnessed to introduce new carbon-carbon bonds and to synthesize chiral intermediates.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The halogen atom on the isoxazole ring can participate in such reactions. While the chlorine atom at the 5-position of the isoxazole ring is generally less reactive than bromine or iodine in cross-coupling reactions, under appropriate catalytic conditions, it can undergo reactions like Suzuki-Miyaura and Heck coupling.

The Suzuki-Miyaura cross-coupling of 5-bromoisoxazoles has been shown to be an efficient method for the synthesis of trisubstituted isoxazoles researchgate.net. This suggests that this compound could potentially be coupled with various boronic acids to introduce aryl, heteroaryl, or vinyl substituents at the C5 position, although more forcing reaction conditions might be required compared to the bromo-analogue. The use of bulky phosphine (B1218219) ligands has been shown to be crucial in suppressing side reactions in the Suzuki-Miyaura coupling of 5-bromoisoxazoles researchgate.net.

The Heck reaction, which couples aryl or vinyl halides with alkenes, is another potential avenue for the functionalization of this compound. This reaction would allow for the introduction of alkenyl substituents at the C5 position of the isoxazole ring. The success of these cross-coupling reactions would significantly expand the molecular diversity achievable from this building block.

It is important to note that the 2-chloroethyl side chain is generally not reactive under the conditions of palladium-catalyzed cross-coupling reactions, allowing for selective functionalization of the isoxazole ring.

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery. This compound can serve as a starting material for the synthesis of chiral intermediates.

One straightforward approach involves the nucleophilic substitution of the chloride on the ethyl side chain with a chiral nucleophile. This would introduce a stereocenter into the molecule, which can then be elaborated further. Alternatively, the chloroethyl group can be converted to other functional groups that can then participate in asymmetric transformations.

Another strategy is to utilize the isoxazole ring itself as a platform for asymmetric synthesis. For instance, asymmetric [3+2] cycloaddition reactions are a common method for the synthesis of chiral isoxazolines nih.gov. While these methods typically construct the isoxazole/isoxazoline ring with stereocontrol, the functional groups present in this compound could be modified to participate in such reactions. Furthermore, the development of catalytic asymmetric methods for the functionalization of pre-existing isoxazole rings is an active area of research. Organocatalysis, for example, has been successfully employed in the asymmetric synthesis of complex molecules containing the isoxazole scaffold rsc.org.

Role in Multi-Component Reactions (MCRs) and Combinatorial Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient tools in drug discovery for the rapid generation of molecular diversity.

While MCRs are often employed for the de novo synthesis of the isoxazole ring itself nih.govnih.gov, this compound can be a valuable building block in a combinatorial chemistry approach. The chloroethyl side chain provides a reactive handle for the parallel synthesis of a library of compounds. For example, a library of derivatives could be generated by reacting this compound with a diverse set of nucleophiles (e.g., amines, thiols, alcohols) in a high-throughput fashion.

This approach allows for the rapid exploration of the structure-activity relationship (SAR) of isoxazole-containing compounds. The isoxazole core can be considered a stable scaffold, while the diversity is introduced at the end of the synthesis by modifying the chloroethyl side chain. This strategy is particularly useful in the early stages of drug discovery for identifying hit and lead compounds. The solution-phase synthesis of a diverse library of highly substituted isoxazoles has been demonstrated, showcasing the adaptability of the isoxazole scaffold for combinatorial approaches nih.gov.

Design of Libraries for Chemical Space Exploration

The utility of this compound as a synthetic building block is centered on the electrophilic nature of the terminal carbon in the chloroethyl side chain. This functionality serves as a key anchor point for diversification, enabling the construction of compound libraries through nucleophilic substitution reactions. The isoxazole ring itself provides a rigid and metabolically stable core, influencing the spatial arrangement of the appended substituents and their interactions with biological targets.

Strategic Derivatization for Library Generation

The design of chemical libraries around the this compound scaffold typically involves a parallel synthesis approach. In this strategy, the core scaffold is reacted with a diverse set of nucleophiles, each introducing a unique chemical moiety. This allows for the rapid generation of a multitude of distinct compounds, each a potential candidate for biological screening or materials testing.

The primary mode of derivatization involves the displacement of the chloride ion by a variety of nucleophiles. This reaction is typically facilitated by a base in a suitable solvent. The choice of nucleophiles is critical for ensuring the diversity of the resulting library and for exploring a broad swath of chemical space.

Table 1: Representative Nucleophilic Substitution Reactions for Library Synthesis

| Nucleophile Type | Reagent Example | Resulting Linkage | Potential for Diversity |

| Amines (Primary & Secondary) | Aniline, Piperidine | C-N (Amino) | High: Introduction of various aryl, heteroaryl, and aliphatic groups. |

| Thiols | Thiophenol | C-S (Thioether) | Moderate: Introduction of sulfur-containing functionalities. |

| Alcohols/Phenols | Phenol | C-O (Ether) | Moderate: Introduction of aryloxy and alkoxy groups. |

| Carboxylates | Sodium Benzoate | C-O (Ester) | Moderate: Introduction of ester functionalities. |

The reaction of this compound with a library of primary and secondary amines, for instance, leads to the formation of a diverse set of N-substituted aminoethylisoxazoles. Each amine introduces a unique set of steric and electronic properties, thereby systematically probing the structure-activity relationship (SAR) of the synthesized compounds.

Research Findings in Library Design

While specific, large-scale library synthesis efforts centered solely on this compound are not extensively documented in publicly available literature, the principles of its application can be inferred from studies on analogous reactive building blocks. Research in combinatorial chemistry has demonstrated the power of using haloalkyl-substituted heterocycles to rapidly generate libraries of compounds for high-throughput screening.

A hypothetical library synthesis based on this compound could involve the parallel reaction of the scaffold with a curated set of 96 different amines in a microtiter plate format. This would yield a library of 96 distinct compounds, each with a unique substitution pattern at the terminus of the ethyl side chain.

Table 2: Hypothetical Library Generation from this compound

| Scaffold | Diversity Element (R-NH2) | Number of Reactants | Library Size | Reaction Type |

| This compound | Diverse Amines | 96 | 96 | Nucleophilic Substitution |

| This compound | Diverse Thiols | 48 | 48 | Nucleophilic Substitution |

| This compound | Diverse Phenols | 48 | 48 | Nucleophilic Substitution |

Future Research Directions and Emerging Paradigms in Chloroethylisoxazole Chemistry

Development of Sustainable and Economically Viable Synthesis Methods

A primary goal in the evolution of 5-(2-chloroethyl)isoxazole chemistry is the creation of synthesis methods that are both sustainable and cost-effective. Traditional synthetic routes for isoxazoles can involve harsh conditions, toxic solvents, and multi-step processes that are not environmentally friendly. bohrium.comnih.gov Future research will prioritize green chemistry principles to mitigate these drawbacks.

Key areas for development include:

Green Solvents and Catalysts: A significant shift is underway towards the use of aqueous media and other eco-friendly solvents, which reduces reliance on volatile organic compounds. mdpi.comnih.gov Research into one-pot, multi-component reactions using catalysts like fruit juices has demonstrated the potential for highly efficient and sustainable protocols. nih.gov

Energy-Efficient Methodologies: Techniques such as ultrasonic irradiation and microwave-assisted synthesis are emerging as powerful tools to accelerate reaction kinetics, improve yields, and reduce energy consumption compared to conventional heating methods. bohrium.commdpi.compreprints.orgnih.gov These approaches often lead to shorter reaction times and cleaner reaction profiles.

Atom Economy and Waste Reduction: The design of synthetic pathways that maximize the incorporation of starting materials into the final product (high atom economy) is a central tenet of green chemistry. This includes exploring catalytic cycles that minimize the generation of byproducts and allow for catalyst recycling. mdpi.com

| Sustainable Approach | Core Benefit | Example Application in Isoxazole (B147169) Synthesis |

| Aqueous Media | Reduces use of toxic organic solvents, simplifies work-up. nih.gov | One-pot synthesis of 5-arylisoxazoles from enaminones and hydroxylamine (B1172632) hydrochloride. nih.gov |

| Ultrasonic Irradiation | Accelerates reactions, improves yields, and lowers energy use. mdpi.comnih.gov | Ultrasound-assisted multi-component reactions for sustainable heterocyclic synthesis. mdpi.com |

| Microwave Assistance | Offers rapid heating and shorter reaction times. bohrium.com | Used to synthesize various isoxazole-tethered compounds and analogues. bohrium.com |

Exploration of Unconventional Reactivity Modes and Catalytic Cycles

Moving beyond traditional transformations, future investigations will focus on discovering novel reactivity patterns for the this compound core and its derivatives. The unique electronic structure of the isoxazole ring, with its weak N-O bond, makes it a candidate for innovative ring-opening and functionalization reactions. clockss.orgresearchgate.net

Emerging areas of exploration consist of:

Transition Metal Catalysis: The use of transition metals like copper, gold, and palladium has been pivotal in developing new methods for isoxazole functionalization and synthesis. organic-chemistry.orgijpca.orgdntb.gov.ua Future work will likely uncover novel catalytic cycles for C-H functionalization, cross-coupling, and annulation reactions that retain the valuable isoxazole core. dntb.gov.ua

Photoredox and Electrochemical Catalysis: These modern synthetic tools offer mild and highly selective ways to generate reactive intermediates. Applying photoredox and electrochemical methods to this compound could enable previously inaccessible transformations, such as novel side-chain functionalizations or cycloadditions, without the need for harsh reagents.

Catalytic Ring-Opening and Rearrangement: While often considered a stable heterocycle, the isoxazole ring can be cleaved under specific conditions to yield valuable acyclic intermediates like β-amino enones. clockss.orgresearchgate.net Developing selective catalytic methods to control these ring-opening and subsequent rearrangement reactions could provide efficient pathways to diverse molecular scaffolds from a single chloroethylisoxazole precursor.

Integration with Automation, High-Throughput Experimentation, and Flow Chemistry

The convergence of automation, high-throughput experimentation (HTE), and continuous flow chemistry is set to dramatically accelerate the pace of discovery and development in chloroethylisoxazole chemistry. youtube.com These technologies enable the rapid screening and optimization of reaction conditions, leading to faster identification of optimal synthetic routes and the creation of large compound libraries for biological screening. trajanscimed.comnih.govmt.com

Key technological integrations include:

Automated Synthesis and Reaction Screening: HTE platforms, utilizing multi-well plates, allow for hundreds of experiments to be run in parallel on a small scale. youtube.com This is a powerful tool for efficiently mapping the reaction space to optimize variables such as catalysts, solvents, temperature, and reagents. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety for exothermic or hazardous reactions, and improved scalability from the lab to production. researchgate.net The application of flow chemistry to the synthesis of this compound could lead to more efficient, safer, and continuous manufacturing processes. researchgate.netnih.gov A fully automated flow system can be used for on-demand synthesis of key building blocks and small libraries. durham.ac.uk

Robotics and Data Management: Automated robotic systems for liquid and solid handling increase the precision and throughput of sample preparation. trajanscimed.commt.com Integrating these systems with sophisticated data management software allows for the efficient design of experiments (DoE) and analysis of the large datasets generated.

Advanced Computational Design of Novel Reactions and Derivatives

Computational chemistry is an increasingly vital tool for predicting molecular properties and guiding synthetic efforts. For this compound, computational design can accelerate the discovery of new derivatives with tailored functionalities and help elucidate complex reaction mechanisms.

Prominent computational strategies involve:

Density Functional Theory (DFT): DFT calculations are instrumental in studying the electronic structure of molecules and modeling reaction pathways. acs.org This method can be used to understand the regioselectivity of cycloaddition reactions, predict the stability of intermediates, and design more efficient catalysts for isoxazole synthesis. acs.orgresearchgate.net

Virtual Screening and Molecular Docking: In the context of drug discovery, computational tools can predict the binding affinity of virtual libraries of this compound derivatives to specific biological targets. jcchems.com This in silico approach allows researchers to prioritize the synthesis of compounds with the highest potential for therapeutic activity.

Chemo-informatic Property Prediction: Software tools can rapidly predict key physicochemical properties (e.g., solubility, lipophilicity, polar surface area) for designed molecules. nih.gov This allows for the early-stage filtering of candidates to ensure they possess drug-like characteristics, saving significant time and resources.

| Computational Tool | Primary Application in Isoxazole Chemistry | Expected Outcome |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and catalyst behavior. acs.org | Deeper understanding of reactivity, design of more efficient synthetic routes. |

| Molecular Docking | Predicting binding of derivatives to biological targets. jcchems.com | Prioritization of compounds for synthesis in drug discovery programs. |

| Chemo-informatics | Predicting drug-like properties (ADME/Tox). nih.gov | Rational design of derivatives with improved pharmacokinetic profiles. |

Synergistic Approaches combining Synthesis and Theoretical Chemistry

The most profound breakthroughs will likely emerge from a close, iterative collaboration between experimental synthetic chemists and theoretical computational chemists. researchgate.net This synergistic loop, where computational predictions guide laboratory experiments and experimental results refine theoretical models, creates a powerful engine for innovation.

This integrated workflow proceeds as follows:

Design and Prediction: Computational models are used to design novel derivatives of this compound with desired electronic, steric, or biological properties. Theoretical calculations may also predict the most promising conditions for a new chemical transformation.

Synthesis and Experimentation: The top candidates identified computationally are then synthesized in the laboratory. The proposed reactions are tested, and the outcomes are carefully documented.

Analysis and Validation: The synthesized compounds are characterized, and their properties are measured. The experimental data are then compared against the initial computational predictions.

Model Refinement: Discrepancies between prediction and reality provide valuable insights that are used to refine and improve the accuracy of the underlying computational models, leading to more precise predictions in the next cycle.

This integrated approach ensures that synthetic efforts are focused on the most promising avenues, accelerating the discovery of new materials and biologically active agents based on the this compound scaffold.

Q & A

Basic Questions

Synthesis and Structural Confirmation Q: What is a standard synthetic route for 5-(2-Chloroethyl)isoxazole, and how is its structure validated? A: Synthesis typically involves ester hydrolysis under acidic conditions. For example, refluxing an isoxazole ester precursor with hydrochloric acid (e.g., 2 hours in acetic acid/HCl) yields carboxylic acid derivatives, which can be further functionalized . Structural validation employs:

- IR spectroscopy : Identifies key groups (e.g., C=O stretch at ~1730–1710 cm⁻¹, ester C-O-C at ~1293–1201 cm⁻¹) .

- NMR : ¹H-NMR reveals the isoxazole C4-H proton (δ 6.55–6.90 ppm) and trans-configuration of vinyl protons (J constant analysis). ¹³C-NMR confirms carbon environments (e.g., isoxazole C3 at δ 160.26 ppm) .

- Mass spectrometry : Fragmentation patterns (e.g., molecular ion peaks and azirine intermediates) validate molecular integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.